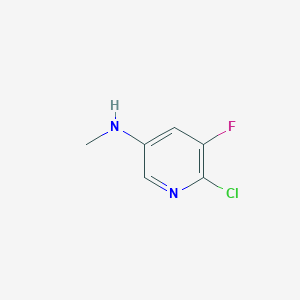

6-Chloro-5-fluoro-N-methylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c1-9-4-2-5(8)6(7)10-3-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBIKZLBQNTLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(N=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 5 Fluoro N Methylpyridin 3 Amine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A plausible retrosynthetic analysis of 6-Chloro-5-fluoro-N-methylpyridin-3-amine hinges on strategic disconnections of the carbon-nitrogen and carbon-halogen bonds. The final N-methylation step is a straightforward functional group interconversion, leading back to the primary amine, 6-chloro-5-fluoropyridin-3-amine.

The core challenge lies in the construction of the trisubstituted pyridine (B92270) ring. A primary disconnection strategy involves the late-stage introduction of the amine functionality. This suggests a precursor such as 3,5-difluoro-2-chloropyridine, where the C3-fluorine atom could be displaced by an amine via a nucleophilic aromatic substitution (SNAr) reaction. Alternatively, the pyridine ring itself can be disconnected, leading to acyclic precursors that can be cyclized through various modern synthetic methods. Key disconnection approaches can be summarized as:

C-N Bond Disconnection: This is the most direct approach, involving the disconnection of the N-methylamino group to reveal 6-chloro-5-fluoropyridin-3-amine. This precursor can then be further disconnected.

Pyridine Ring Disconnection (Condensation/Cyclization): This strategy breaks the pyridine ring into smaller, more readily available fragments. For instance, a [3+3] disconnection could lead to an enamine and a 1,3-dicarbonyl equivalent, while a [4+2] disconnection suggests a Diels-Alder type approach with a 1-azadiene and an alkyne.

These disconnections pave the way for a variety of forward synthetic strategies, which will be explored in the subsequent sections.

Pyridine Ring Formation: Modern Approaches and Adaptations

The construction of the pyridine scaffold is a mature field of organic synthesis, yet modern methodologies continue to offer milder conditions, greater functional group tolerance, and novel pathways to highly substituted derivatives.

Cycloaddition Reactions in the Synthesis of Halogenated Pyridines

Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic systems, including pyridines. chemicalbook.com The Diels-Alder reaction, in its various forms, is a prominent example. sci-hub.se

[4+2] Cycloadditions: The most straightforward cycloaddition approach to pyridines involves a Diels-Alder reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation. sci-hub.se For a highly substituted target like this compound, this would require a correspondingly substituted azadiene, which may itself be challenging to synthesize. Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are often more successful for pyridine synthesis. bldpharm.com

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4-Triazines | Enamines | Thermal | Substituted Pyridines | bldpharm.com |

| Vinylallenes | Sulfonyl Cyanides | Thermal/Base | Highly Substituted Pyridines | researchgate.net |

| 1-Azadienes | Alkynes | Thermal/Oxidation | Substituted Pyridines | sci-hub.se |

Condensation and Annulation Protocols for Substituted Pyridines

Classical condensation reactions remain a workhorse for pyridine synthesis, with modern adaptations improving their scope and efficiency. sci-hub.senih.gov These methods typically involve the reaction of carbonyl compounds with an ammonia (B1221849) source. sci-hub.se

Hantzsch Dihydropyridine (B1217469) Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine is then oxidized to the pyridine. While robust, this method is best suited for symmetrical products. nih.gov

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to pyridines by reacting an enamine with a propargyl ketone. It offers good control over the substitution pattern.

Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. sci-hub.se

| Reaction Name | Key Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | 1,4-Dihydropyridine | Leads to symmetrical pyridines after oxidation | nih.gov |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl Ketone | Substituted Pyridine | Direct formation of the aromatic ring | nih.gov |

| Kröhnke Synthesis | Pyridinium Ylide, α,β-Unsaturated Carbonyl | Polysubstituted Pyridine | Highly versatile for complex pyridines | sci-hub.se |

Metal-Catalyzed Cyclization and Cross-Coupling for Pyridine Scaffolds

Transition metal catalysis has revolutionized pyridine synthesis, enabling the construction of the ring from simple, readily available precursors under mild conditions. chemicalbook.comuni.lu

[2+2+2] Cycloadditions: The cobalt- or rhodium-catalyzed [2+2+2] cycloaddition of two molecules of an alkyne with a nitrile is a powerful and atom-economical method for assembling pyridines. google.com This approach allows for the rapid construction of complex substitution patterns.

Copper-Catalyzed Cascade Reactions: A modular method for preparing highly substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization and air oxidation to furnish the pyridine ring. acs.org

Rhodium-Catalyzed C-H Activation/Annulation: Rhodium catalysts can mediate the oxidative annulation of pyridines with alkynes, leading to more complex quinoline (B57606) structures. This highlights the power of C-H activation in building upon existing pyridine cores. chemicalbook.com

| Metal Catalyst | Reaction Type | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Cobalt/Rhodium | [2+2+2] Cycloaddition | Alkynes, Nitriles | Atom-economical, high complexity | google.com |

| Copper | Cascade Cross-Coupling/Electrocyclization | Alkenylboronic acids, Ketoxime esters | Modular, good functional group tolerance | acs.org |

| Palladium | Cross-Coupling | Halopyridines, Organometallic reagents | Functionalization of pre-formed rings | chemicalbook.com |

Regioselective Installation of Halogen Substituents (Chlorine and Fluorine)

The precise placement of halogen atoms on the pyridine ring is crucial for tuning the electronic and pharmacological properties of the molecule. This often requires careful consideration of the directing effects of existing substituents and the choice of halogenating agent.

Nucleophilic Aromatic Substitution (SNAr) for Halogen Introduction

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridine. In the context of synthesizing this compound, SNAr is particularly relevant for introducing both the fluorine and amino functionalities.

The reactivity of halopyridines towards nucleophilic attack is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more activated towards SNAr than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

For the synthesis of the target molecule, a potential strategy involves starting with a dihalopyridine and sequentially displacing the halogens. For example, starting with a 2,3,5-trihalopyridine, a nucleophile such as fluoride (B91410) ion could displace a leaving group at an activated position. Subsequently, introduction of the amino group at the 3-position can be achieved, often requiring more forcing conditions or metal catalysis.

| Factor | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Position of Leaving Group | Halogens at C2 and C4 are more activated than at C3. | C2/C4 > C3 | |

| Nature of Leaving Group | The reactivity order is typically F > Cl > Br > I. | Fluoride is often the best leaving group in SNAr. | |

| Electron-Withdrawing Groups | Groups like -NO2 ortho or para to the leaving group enhance reactivity. | Increased stabilization of the Meisenheimer complex. | |

| Nucleophile | Stronger nucleophiles react faster. | Amines, alkoxides, and thiolates are common nucleophiles. |

Electrophilic and Radical Halogenation Pathways

The introduction of a chlorine atom at the 6-position of the pyridine ring is a critical step in the synthesis of this compound. Both electrophilic and radical halogenation pathways are viable, with the choice of method often depending on the nature of the substituents already present on the pyridine ring.

Electrophilic Halogenation:

Electrophilic aromatic halogenation is a classic method for introducing halogens onto aromatic rings. wikipedia.org For pyridine, which is an electron-deficient heterocycle, electrophilic substitution reactions are generally more challenging than for benzene (B151609) and often require harsh conditions. youtube.com The reactivity of the pyridine ring towards electrophiles is significantly influenced by the electronic properties of existing substituents. Electron-donating groups can activate the ring, facilitating electrophilic attack, while electron-withdrawing groups have the opposite effect. For typical benzene derivatives with less reactive substrates, a Lewis acid catalyst such as AlCl₃, FeCl₃, or FeBr₃ is required to form a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.org

In the context of synthesizing precursors to this compound, a common strategy involves the chlorination of a substituted pyridine derivative. For instance, the chlorination of 2-hydroxy-5-methyl-3-nitropyridine (B188116) with thionyl chloride has been reported as a method to produce 2-chloro-5-methyl-3-nitropyridine. researchgate.net Another approach involves the 6-position chlorination of a pyridine N-oxide intermediate using phosphorus oxychloride. sci-hub.sesci-hub.se However, the use of reagents like phosphorus oxychloride on an industrial scale can present safety and waste management challenges. sci-hub.sesci-hub.se

Radical Halogenation:

Free-radical halogenation offers an alternative to electrophilic substitution, particularly for electron-deficient systems like pyridine. wikipedia.org This method typically involves the use of a radical initiator, such as UV light or heat, to generate halogen radicals. wikipedia.orglibretexts.org These radicals are less sensitive to the electronic density of the aromatic ring compared to electrophiles, making this a suitable method for functionalizing pyridines. youtube.com

Radical chlorination of pyridines often requires high temperatures and can lead to mixtures of products, as the chlorination does not significantly alter the reactivity of the pyridine ring towards subsequent radical attack. youtube.com The selectivity of radical halogenation is influenced by the stability of the resulting radical intermediates, with the order of reactivity being tertiary > secondary > primary hydrogens. wikipedia.org For industrial applications, gas-phase chlorination at high temperatures has been employed. For example, the chlorination of 3-picoline at 390°C in the gas phase results in chlorination primarily at the position para to the methyl group. youtube.com

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | Well-established, predictable regioselectivity based on directing groups. | Often requires harsh conditions for electron-deficient pyridines. |

| Chlorination via N-Oxide | POCl₃ | Effective for activating the pyridine ring towards nucleophilic attack. | Safety and environmental concerns with phosphorus oxychloride. sci-hub.sesci-hub.se |

| Radical Chlorination | Cl₂, UV light/heat | Suitable for electron-deficient rings, less sensitive to electronic effects. youtube.com | Can lead to product mixtures, requires high temperatures. youtube.com |

Fluorodehydroxylation and Related Fluorination Methodologies

The introduction of a fluorine atom onto the pyridine ring is another key transformation. Fluorodehydroxylation, the replacement of a hydroxyl group with fluorine, and other nucleophilic fluorination methods are commonly employed.

One of the most effective reagents for fluorodehydroxylation is diethylaminosulfur trifluoride (DAST) and its analogues. However, due to their thermal instability, safer alternatives are often sought. Another important method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

Halogen exchange, or the Halex reaction, is a widely used industrial method for synthesizing fluoroaromatics. This involves treating a chloro- or bromo-substituted pyridine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The efficiency of this reaction is highly dependent on the nature of the leaving group and the presence of activating groups on the pyridine ring. For instance, the synthesis of hexafluorophthalazine has been achieved by reacting hexachlorophthalazine with potassium fluoride. researchgate.net

More recent methods for the synthesis of fluoropyridines include photoredox-mediated coupling reactions. For example, α,α-difluoro-β-iodoketones can be coupled with silyl (B83357) enol ethers under visible light irradiation in the presence of a photocatalyst to afford diversely substituted 3-fluoropyridines. acs.org

| Method | Reagents/Conditions | Key Features |

| Halogen Exchange (Halex) | KF or CsF, polar aprotic solvent (e.g., DMSO), heat | Industrially viable, relies on nucleophilic aromatic substitution. researchgate.net |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄; 2. Heat | Proceeds via a diazonium salt intermediate. |

| Photoredox Catalysis | α,α-difluoro-β-iodoketones, silyl enol ethers, photocatalyst, visible light | Modern method allowing for the assembly of the 3-fluoropyridine (B146971) structure from simple ketone precursors. acs.org |

N-Methylation Strategies for the Pyridin-3-amine Moiety

The final key structural feature of the target molecule is the N-methyl group on the amino substituent. Several strategies exist for the N-methylation of amines.

Direct Alkylation of Amines (e.g., using methyl halides)

Direct alkylation of the amino group with a methylating agent like methyl iodide is a classical approach. However, this method can suffer from a lack of selectivity, leading to over-methylation to form the quaternary ammonium salt. Early attempts to prepare N-methyl-3-aminopyridine by treating 3-aminopyridine (B143674) with iodomethane (B122720) in the presence of a strong base like lithium diisopropylamide (LDA) resulted in low yields (17%) due to competing alkylation on the pyridine nitrogen. smolecule.com

Reductive Amination with Formaldehyde (B43269) or Equivalents

Reductive amination is a highly effective and widely used method for the synthesis of N-methylamines. wikipedia.org This reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For N-methylation, formaldehyde or its equivalents, such as paraformaldehyde, are commonly used. nih.gov

The reaction is typically carried out in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation can also be employed. wikipedia.org The choice of reducing agent and reaction conditions can influence the selectivity and yield of the reaction. For instance, the use of aqueous formaldehyde solutions can potentially lead to the reversion of the iminium intermediate back to the amine, though the formation of a stable tertiary amine can drive the equilibrium towards the product. researchgate.net

Recent advancements in this area include the use of various catalysts to improve efficiency and selectivity. For example, copper hydride (CuH) complexes have been used to catalyze the N-methylation of amines with paraformaldehyde and polymethylhydrosiloxane (B1170920) (PMHS) under mild conditions. nih.gov Supported nickel nanoparticle catalysts have also been shown to be effective for the selective mono-N-methylation of amines using methanol (B129727) as the methylating agent. rsc.org

| Catalyst System | Methylating Agent | Reductant | Key Features |

| Raney Ni | Paraformaldehyde | H₂ | High temperatures and pressures required (100–180 °C, 1.3–2.0 MPa). nih.gov |

| Pd/C | Paraformaldehyde | CaH₂ | Use of CaH₂ can be a drawback for industrial applications. nih.gov |

| Au/Al₂O₃ | Paraformaldehyde | H₂O | High yields at 112 °C. nih.gov |

| CuAlOₓ | Paraformaldehyde | H₂ | Good yields at 120-140 °C and 0.5 MPa H₂ pressure. nih.gov |

| (CAAC)CuH | Paraformaldehyde | PMHS | Mild reaction conditions (80 °C). nih.gov |

Industrial Process Considerations for N-Methylation

On an industrial scale, factors such as cost, safety, and environmental impact are paramount. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for N-methylation that avoids the use of expensive metal catalysts or high-pressure hydrogenation. nih.gov However, it often requires high temperatures.

Catalytic methods are generally preferred for their efficiency and atom economy. The development of robust, reusable heterogeneous catalysts is a key area of research for industrial N-methylation processes. semanticscholar.org For example, a graphene shell-encapsulated Ni/NiO@C catalyst has shown excellent activity, selectivity, and stability, being recyclable up to ten times without significant loss of activity. semanticscholar.org The use of methanol as a C1 source for N-methylation is also an attractive option due to its low cost and availability, although it can be less reactive than formaldehyde. rsc.org Ruthenium complexes have been developed as catalysts for the N-methylation of amines using methanol under weak base conditions. acs.org

Convergent and Stepwise Synthesis Routes

The synthesis of this compound can be approached through either a convergent or a stepwise (linear) strategy.

A stepwise synthesis would involve the sequential introduction of the substituents onto a pre-existing pyridine ring. For example, one could start with a commercially available aminopyridine, perform halogenation and fluorination reactions, and finally introduce the N-methyl group. A potential stepwise route could start from 2-amino-6-chloropyridine, with a crucial step being the 5-position methylation via a Suzuki-Miyaura cross-coupling reaction. sci-hub.seresearchgate.net

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments of the molecule separately, which are then combined in a later step to form the final product. For the target compound, a convergent approach might involve the synthesis of a dihalogenated aminopyridine precursor, followed by a selective N-methylation reaction.

Sequential Functionalization of Halogenated Pyridine Intermediates

A plausible and controllable approach to the synthesis of this compound involves the stepwise introduction of the desired functional groups onto a pyridine ring. This strategy offers a high degree of flexibility, allowing for the careful management of regiochemistry at each step. A hypothetical, yet chemically sound, synthetic pathway could commence from a readily available di-substituted pyridine and proceed through a series of halogenation, amination, and N-alkylation steps.

One potential route could start with a compound like 3-amino-5-fluoropyridine. The synthesis would then proceed through the following key transformations:

Chlorination: Introduction of a chlorine atom at the 6-position is a critical step. Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. youtube.com Therefore, alternative strategies are often employed. One such strategy involves the use of pyridine N-oxides, which can facilitate electrophilic substitution.

Nitration and Reduction: An alternative approach to introduce the amino group at the 3-position would be to start with a suitable halogenated pyridine, perform a regioselective nitration, and subsequently reduce the nitro group to an amine.

N-Methylation: The final step would be the selective methylation of the 3-amino group. This can be achieved using various methylating agents. The choice of reagent and reaction conditions is crucial to avoid over-methylation or methylation of the pyridine ring nitrogen.

A key challenge in such a sequential synthesis is managing the regioselectivity of each reaction. The activating and deactivating effects of the existing substituents on the pyridine ring must be carefully considered to direct the incoming groups to the desired positions. For instance, the presence of an amino group can direct electrophiles to the ortho and para positions, while halogens are generally deactivating but ortho-, para-directing.

The table below outlines a hypothetical reaction sequence for the synthesis of a key intermediate, 6-chloro-5-fluoropyridin-3-amine, starting from 5-fluoropyridin-3-amine.

| Step | Reactant | Reagents and Conditions | Product | Key Consideration |

| 1 | 5-Fluoropyridin-3-amine | 1. Acetic Anhydride (B1165640) (protection) 2. m-CPBA (oxidation) 3. POCl₃ (chlorination) 4. H₂O/H⁺ (deprotection) | 6-Chloro-5-fluoropyridin-3-amine | Regioselectivity of the chlorination step. |

| 2 | 6-Chloro-5-fluoropyridin-3-amine | Methyl iodide, K₂CO₃, in DMF | This compound | Selective N-methylation of the exocyclic amine. |

This table presents a hypothetical synthetic route based on established chemical principles for pyridine functionalization.

One-Pot Multicomponent Reactions (MCRs) for Pyridine Derivatives

The Hantzsch pyridine synthesis is a classic example of an MCR, though it typically produces dihydropyridines that require a subsequent oxidation step. rsc.org Modern variations of MCRs for pyridine synthesis often utilize different starting materials and catalysts to achieve a wider range of substitution patterns under milder conditions. For instance, a four-component reaction of an aldehyde, a β-ketoester, an enamine, and an ammonium source can lead to highly substituted pyridines. researchgate.net

| MCR Approach | Starting Materials | Catalyst/Conditions | Product Type | Advantages |

| Hantzsch-type | Aldehyde, β-ketoester, ammonia source | Typically acid or base catalyzed, may require oxidation | Dihydropyridines/Pyridines | Well-established, high convergence |

| Bohlmann-Rahtz | Enamine, ethynyl (B1212043) ketone | Thermal | Substituted Pyridines | Good for specific substitution patterns |

| Domino Reactions | Various simple precursors | Often transition-metal catalyzed | Highly functionalized pyridines | High efficiency and complexity generation |

This table provides a general overview of MCR strategies for pyridine synthesis.

Process Optimization and Scale-Up Considerations in Synthesis

Reaction Condition Refinement for Yield and Purity

The optimization of reaction conditions is a critical aspect of developing a viable synthetic route for this compound, aiming to maximize yield and purity while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters, including temperature, pressure, solvent, catalyst, and stoichiometry of reactants.

For the sequential functionalization approach, each step would require individual optimization. For example, in a chlorination step, different chlorinating agents (e.g., N-chlorosuccinimide, phosphorus oxychloride) could be screened, along with a variety of solvents and temperatures, to identify the conditions that provide the highest regioselectivity and conversion. The use of design of experiments (DoE) methodologies can be a powerful tool to efficiently explore the multidimensional parameter space and identify optimal conditions.

In the context of scaling up the synthesis, maintaining consistent product quality is paramount. This often requires transitioning from batch to continuous flow processing, which can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. vcu.edu For instance, a continuous flow setup could be particularly beneficial for exothermic reactions or when dealing with unstable intermediates.

The table below illustrates key parameters that would be considered for optimization in a hypothetical N-methylation step.

| Parameter | Range/Options | Effect on Yield/Purity |

| Methylating Agent | Methyl iodide, Dimethyl sulfate, Trimethyl orthoacetate | Reactivity and selectivity |

| Base | K₂CO₃, NaH, Et₃N | Efficiency of deprotonation, side reactions |

| Solvent | DMF, Acetonitrile, THF | Solubility, reaction rate |

| Temperature | 0 °C to 80 °C | Reaction rate, side product formation |

| Reaction Time | 1h to 24h | Conversion, decomposition |

This table provides examples of parameters for optimization in an N-methylation reaction.

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines, including this compound, should ideally be designed with the principles of green chemistry in mind to minimize the environmental footprint of the process. nih.gov This involves considering the entire lifecycle of the synthesis, from the choice of starting materials to the final product isolation and waste management.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids, and using less toxic reagents. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and often enable milder reaction conditions. The use of heterogeneous catalysts that can be easily recovered and recycled is particularly desirable. rsc.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient technologies like microwave irradiation to reduce reaction times and energy consumption. acs.orgresearchgate.net

Waste Prevention: Designing syntheses to minimize the generation of waste products.

For example, in the synthesis of halogenated pyridines, traditional methods often involve harsh conditions and the use of toxic reagents. Green alternatives could include the use of solid-supported catalysts for halogenation or enzymatic methods for specific transformations. The development of a catalytic, one-pot synthesis would be a significant step towards a greener production of this compound.

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of the pyridine core from simple precursors. acs.org |

| Safer Solvents | Use of aqueous or bio-based solvents | Performing reactions in water or ethanol instead of chlorinated solvents. researchgate.net |

| Catalysis | Use of reusable catalysts | Employing solid acid catalysts or metal nanoparticles for cyclization reactions. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reducing reaction times from hours to minutes. acs.org |

This table illustrates the application of green chemistry principles to pyridine synthesis.

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal structure of a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An FT-IR spectrum of 6-Chloro-5-fluoro-N-methylpyridin-3-amine would be expected to display a series of characteristic absorption bands corresponding to the various functional groups present.

Expected Characteristic FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretching | 3300-3500 | Medium |

| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2850-2960 | Medium |

| C=N, C=C (pyridine ring) | Stretching | 1450-1600 | Medium to Strong |

| C-N (aromatic amine) | Stretching | 1250-1360 | Strong |

| C-F (aryl fluoride) | Stretching | 1100-1250 | Strong |

| C-Cl (aryl chloride) | Stretching | 1000-1100 | Strong |

The precise positions of these bands would be influenced by the electronic effects of the substituents on the pyridine (B92270) ring.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides information complementary to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the frequency of the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For this compound, the C=C and C=N stretching vibrations of the pyridine ring, as well as the C-Cl and C-F stretching modes, would be expected to yield distinct Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).

Predicted ¹H NMR Spectral Data:

| Proton | Multiplicity | Expected Chemical Shift (ppm) | Coupling Constants (J) in Hz |

| Pyridine H | Doublet of doublets | 7.0 - 8.0 | J(H,F), J(H,H) |

| N-H | Broad singlet | Variable | - |

| N-CH₃ | Singlet or Doublet (if coupled to N-H) | 2.8 - 3.2 | J(H,H) |

The exact chemical shifts would be dependent on the solvent used and the electronic interplay of the chloro, fluoro, and N-methylamino substituents.

¹³C NMR Spectroscopic Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-Cl (Pyridine) | 140 - 150 |

| C-F (Pyridine) | 150 - 165 (with C-F coupling) |

| C-N (Pyridine) | 130 - 145 |

| C-H (Pyridine) | 110 - 130 |

| N-CH₃ | 25 - 35 |

The carbon attached to the fluorine atom would be expected to appear as a doublet due to one-bond C-F coupling.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the N-methyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular formula of this compound and for the elucidation of its fragmentation pattern. The chemical formula for this compound is C₆H₆ClFN₂. This composition gives it a monoisotopic mass of approximately 160.02036 Da. uni.lu

Analysis via mass spectrometry allows for the determination of the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the protonated molecule ([M+H]⁺) would exhibit an m/z of approximately 161.02764. uni.lu While detailed experimental fragmentation data for this specific compound is not widely available in peer-reviewed literature, predicted collision cross-section (CCS) values provide theoretical insights into the ion's shape and structure in the gas phase. These predictions can be valuable for analytical method development and for the tentative identification of the compound in complex mixtures.

The table below summarizes the predicted collision cross-section values for various adducts of this compound, which are calculated based on its chemical structure.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.02764 | 126.5 |

| [M+Na]⁺ | 183.00958 | 137.0 |

| [M-H]⁻ | 159.01308 | 127.9 |

| [M+NH₄]⁺ | 178.05418 | 147.0 |

| [M+K]⁺ | 198.98352 | 133.3 |

| [M]⁺ | 160.01981 | 126.6 |

| Data sourced from PubChem. uni.lu |

A detailed analysis of the fragmentation pattern, typically obtained through techniques such as tandem mass spectrometry (MS/MS), would provide invaluable information regarding the structural connectivity of the molecule. Common fragmentation pathways for halogenated pyridine derivatives often involve the loss of the halogen atom, the methyl group, or cleavage of the pyridine ring. However, without experimental data, a definitive fragmentation scheme for this compound cannot be detailed at this time.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Despite the utility of this method for unambiguous structure determination, a search of publicly available crystallographic databases reveals that, to date, the crystal structure of this compound has not been reported. Consequently, there is no experimental data available concerning its solid-state molecular conformation, bond parameters, or the specific intermolecular interactions it forms in the crystalline state. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a deeper understanding of its structural properties.

Quantum Chemical and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT has emerged as a powerful tool in computational chemistry for accurately predicting the properties of molecular systems. By calculating the electron density, DFT methods can determine the electronic structure and, consequently, the optimized geometry and conformational possibilities of a molecule.

Geometry optimization is a fundamental computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Chloro-5-fluoro-N-methylpyridin-3-amine, this process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

The conformational landscape of this molecule is primarily defined by the orientation of the N-methylamino group relative to the substituted pyridine (B92270) ring. Rotation around the C-N bond of the amino group can lead to different conformers. Theoretical studies on related N-substituted amines suggest that the planarity of the pyridine ring is largely maintained, while the methyl group and the amino hydrogen can adopt various spatial arrangements. The presence of bulky halogen atoms (chlorine and fluorine) adjacent to the substitution sites can influence the preferred conformation by introducing steric hindrance. Computational analysis of N-methyl derivatives of similar heterocyclic systems often reveals distinct energy minima corresponding to different rotational isomers. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound Note: The following data are illustrative and based on typical values for similar substituted pyridine structures derived from computational studies.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| N-C (methyl) Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~118° |

| Pyridine Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing halogen atoms and lone-pair-bearing atoms like nitrogen, a careful selection is crucial. The B3LYP hybrid functional is a widely used and well-validated choice that often provides a good balance between computational cost and accuracy for organic molecules. researchgate.netirjweb.com

Regarding basis sets, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. This type of basis set is flexible enough to accurately describe the electronic structure of halogenated and nitrogen-containing aromatic systems. The inclusion of diffuse functions ("++") is important for describing the behavior of lone-pair electrons and non-covalent interactions, while polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, which is essential for an accurate description of bonding in molecules with heteroatoms. irjweb.com More advanced basis sets, like Ahlrichs' def2-TZVPP, are also utilized, particularly for achieving high accuracy in calculations involving halogen interactions. nih.govnih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energies of these orbitals and their spatial distribution are critical in determining the chemical behavior of a molecule.

For this compound, the HOMO is expected to be primarily localized over the electron-rich N-methylamino group and the pyridine ring. The LUMO, conversely, is likely distributed across the pyridine ring, significantly influenced by the electron-withdrawing chloro and fluoro substituents. This distribution indicates that the molecule can act as an electron donor from the aminopyridine system and as an electron acceptor at the halogenated ring.

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are representative for similar aminopyridine derivatives and are used to illustrate the concepts.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 4.70 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, implying higher chemical reactivity and lower stability. mdpi.com Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com

The calculated HOMO-LUMO gap for this compound would provide a quantitative measure of its reactivity. The presence of both an electron-donating amino group and electron-withdrawing halogens likely results in a moderate energy gap. This gap is a key parameter used to understand and predict how the molecule will behave in chemical reactions, as a smaller energy difference facilitates electron transfer, which is the basis of many chemical transformations. ajchem-a.comwuxibiology.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, the MEP surface is expected to show distinct regions of varying potential.

Negative Potential (Red/Yellow): The most negative regions are anticipated to be located around the highly electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the pyridine ring. researchgate.netnih.gov These areas represent the sites most likely to interact with electrophiles or engage in noncovalent interactions like halogen bonding. mdpi.com

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the N-methyl and amino groups. These sites are susceptible to attack by nucleophiles.

Aromatic Ring: The π-system of the pyridine ring will also exhibit a characteristic potential, influenced by the attached substituents. The electron-withdrawing halogens would generally create a more positive potential (π-hole) above and below the ring, while the amino group would counteract this effect. mdpi.comdtic.mil

The MEP analysis provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data obtained from FMO analysis. nih.gov

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Regions that are electron-deficient are prone to attack by nucleophiles (electron-rich species) and are thus termed electrophilic sites. Conversely, electron-rich regions are susceptible to attack by electrophiles and are known as nucleophilic sites.

A Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing this charge distribution. For this compound, an MEP analysis would likely reveal the following:

Nucleophilic Sites : The nitrogen atom of the pyridine ring and the nitrogen of the N-methylamino group would be expected to be primary nucleophilic centers, indicated by regions of negative electrostatic potential (typically colored red or yellow on an MEP map). These sites are rich in electron density due to the lone pairs of electrons on the nitrogen atoms.

Electrophilic Sites : The hydrogen atom of the N-methylamino group and the carbon atoms bonded to the electronegative chlorine and fluorine atoms would likely be electrophilic centers. These areas would exhibit a positive electrostatic potential (typically colored blue) due to the electron-withdrawing effects of the adjacent heteroatoms.

Mapping Charge Distribution and Intermolecular Interactions

Understanding the charge distribution is key to predicting how a molecule will interact with itself and with other molecules. This governs properties like solubility, boiling point, and crystal packing. Computational methods can precisely calculate the partial atomic charges on each atom in this compound.

It is anticipated that the electronegative fluorine, chlorine, and nitrogen atoms would carry partial negative charges, while the carbon and hydrogen atoms would bear partial positive charges. The specific values would depend on the level of theory and basis set used for the calculation. This charge distribution facilitates various intermolecular interactions, such as hydrogen bonding (where the N-H group can act as a donor and the pyridine nitrogen as an acceptor) and dipole-dipole interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

For this compound, an NBO analysis would quantify several key intramolecular features:

Hybridization : It would determine the hybridization of each atom's bonding orbitals.

Donor-Acceptor Interactions : NBO analysis can identify stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A significant interaction would be the delocalization of the lone pair of the amino nitrogen into the π* antibonding orbitals of the pyridine ring. This interaction, known as hyperconjugation, contributes to the stability of the molecule. The energy of these interactions (E(2)) can be calculated to quantify their strength.

A hypothetical table of significant donor-acceptor interactions is presented below to illustrate the type of data generated from an NBO analysis.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Note: These are illustrative values and not from actual calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amino) | π* (C-C in ring) | 15.2 |

| LP(1) N(ring) | σ* (C-Cl) | 2.5 |

| σ (C-H) | σ* (C-F) | 1.8 |

Reactivity Descriptors and Global Chemical Properties

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness, Softness, and Electrophilicity Index

Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, which is generally less reactive.

Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

The formulas to calculate these are:

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Table 2: Hypothetical Global Reactivity Descriptors (Note: These are illustrative values and not from actual calculations.)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 3.14 |

Fukui Functions for Local Reactivity Prediction

f+(r) : Predicts the site for nucleophilic attack. The atom with the highest value is the most likely site.

f-(r) : Predicts the site for electrophilic attack. The atom with the highest value is the most likely target.

f0(r) : Predicts the site for radical attack.

For this compound, one would expect the nitrogen atoms to have high values for f-(r), confirming their nucleophilic character. The carbon atom attached to the chlorine or fluorine might show a high value for f+(r), indicating its electrophilic nature.

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can also predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy : Chemical shifts (1H and 13C) can be calculated and compared to experimental data to aid in structure elucidation.

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities can be computed, allowing for the assignment of peaks in experimental IR and Raman spectra. This provides a detailed understanding of the molecule's vibrational modes.

UV-Vis Spectroscopy : The electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λmax) in the UV-visible spectrum, providing information about the electronic structure and chromophores within the molecule.

These computational predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in the comprehensive characterization of this compound.

Non-Linear Optical (NLO) Properties Characterization

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict the NLO properties of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). These parameters are crucial for assessing a molecule's potential as an NLO material. Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer, are considered promising candidates. For this compound, the presence of electron-donating (methylamino) and electron-withdrawing (chloro, fluoro, and the pyridine nitrogen) groups suggests a potential for NLO activity.

Hypothetical Calculated NLO Properties

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 - 4.0 | Debye |

| Mean Polarizability (α) | 10 - 15 x 10⁻²⁴ | esu |

Solvent Effects on Molecular Properties and Reactivity Profiles

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic properties. By performing calculations in solvents of varying polarity (e.g., hexane, chloroform, ethanol (B145695), water), one can study the shifts in spectral bands (solvatochromism) and changes in molecular stability and reactivity. For instance, an increase in solvent polarity would be expected to stabilize charge-separated states, potentially leading to red shifts (bathochromic shifts) in the UV-Vis absorption spectrum and affecting the NLO properties. Analysis of the HOMO-LUMO energy gap in different solvents can also provide insights into how the solvent modulates the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Hypothetical Solvent Effects on UV-Vis λmax and HOMO-LUMO Gap

| Solvent | Dielectric Constant (ε) | λmax (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1.0 | ~290 | ~4.8 |

| Hexane | 1.88 | ~295 | ~4.7 |

| Chloroform | 4.81 | ~305 | ~4.5 |

| Ethanol | 24.55 | ~315 | ~4.3 |

Chemical Reactivity and Advanced Derivatization for Synthetic Applications

Reactions Involving the Pyridine (B92270) Ring System

The reactivity of the pyridine core is heavily influenced by the interplay of its substituents. The electron-deficient nature of the pyridine ring, amplified by the halogen atoms, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. Concurrently, the carbon-chlorine bond serves as a prime site for metal-catalyzed cross-coupling reactions.

Regioselective Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, including halogenated pyridines. youtube.com In 6-Chloro-5-fluoro-N-methylpyridin-3-amine, the chlorine atom at the C-6 position is significantly activated towards displacement by the cumulative electron-withdrawing effects of the ring nitrogen (in the para position) and the adjacent C-5 fluorine atom. This makes the C-6 position the most probable site for regioselective nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the chloride leaving group. youtube.com A wide array of nucleophiles can be employed in this transformation, leading to the synthesis of various derivatives.

Key Research Findings:

With Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides are expected to displace the C-6 chloro group to yield the corresponding 6-alkoxy- or 6-aryloxy-5-fluoro-N-methylpyridin-3-amines.

With Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles to replace the chlorine, forming 6-amino-substituted pyridine derivatives. This reaction is often performed under thermal conditions or with base catalysis. youtube.com

With Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) can be used to introduce a thioether linkage at the C-6 position.

The fluorine atom at C-5 is generally less reactive towards SNAr compared to the chlorine at C-6 due to its position relative to the activating ring nitrogen and the superior leaving group ability of chloride in many SNAr reactions on heteroaromatic systems. nih.gov

Interactive Data Table: Regioselective SNAr Reactions

| Nucleophile | Expected Product Structure | Product Class |

|---|---|---|

| RO⁻ (e.g., CH₃O⁻) | 6-alkoxy-5-fluoro-N-methylpyridin-3-amine | Alkoxy Pyridine |

| R₂NH (e.g., Piperidine) | 6-(Piperidin-1-yl)-5-fluoro-N-methylpyridin-3-amine | Amino Pyridine |

| RS⁻ (e.g., CH₃S⁻) | 6-(Methylthio)-5-fluoro-N-methylpyridin-3-amine | Thioether Pyridine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org For this compound, the C-6 chloro substituent serves as an effective electrophilic partner in these transformations. Chloropyridines are known to be viable substrates, although they can be less reactive than their bromo or iodo counterparts, sometimes requiring more active catalyst systems. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com This method is widely used to synthesize biaryl and heteroaryl compounds. Applying this to the target molecule would involve the reaction at the C-6 position to yield 6-aryl- or 6-vinyl-5-fluoro-N-methylpyridin-3-amine derivatives. researchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the C-6 chloro group with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org This provides a direct route to 6-alkynyl-substituted pyridines, which are versatile intermediates for further synthesis. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C-6 position of the pyridine ring and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It offers a complementary approach to the SNAr reaction, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines. nih.govnih.govccspublishing.org.cn The choice of palladium catalyst, specifically the phosphine (B1218219) ligand, is crucial for achieving high efficiency. wikipedia.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions at C-6

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | Pd(PPh₃)₄ / K₂CO₃ | 6-Arylpyridines |

| Sonogashira | R-C≡CH | C-C(sp) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 6-Alkynylpyridines |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP / NaOt-Bu | 6-Aminopyridines |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. harvard.edu This intermediate can then be trapped with various electrophiles.

For this compound, the N-methylamino group at C-3 could potentially function as a DMG. The positions ortho to this group are C-2 and C-4.

Metalation at C-4: This is the more likely site for deprotonation, as the C-2 position is sterically hindered by the N-methyl group and electronically influenced by the adjacent ring nitrogen.

Metalation at C-2: While less likely, metalation at this position cannot be entirely ruled out.

The reaction would require a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated species could then react with an electrophile (E+), such as an alkyl halide, carbon dioxide, or a carbonyl compound, to introduce a new substituent at the C-4 position. However, a significant challenge in this strategy is the potential for competing reactions, such as lithium-halogen exchange at the C-6 position or nucleophilic addition of the organolithium reagent to the pyridine ring. Careful optimization of the base, solvent, and temperature would be essential to favor the desired DoM pathway.

Transformations at the N-Methylamino Group

The exocyclic N-methylamino group is a key functional handle that behaves as a typical secondary amine, allowing for a range of standard chemical transformations.

Acylation and Sulfonylation Reactions

The nitrogen of the N-methylamino group can readily act as a nucleophile, reacting with acylating or sulfonylating agents to form stable amide or sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) will yield the corresponding N-acyl-N-methylpyridin-3-amine derivatives. researchgate.net

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) and a base produces N-sulfonyl-N-methylpyridin-3-amines.

These reactions are typically high-yielding and serve to protect the amine, modify its electronic properties, or introduce new functional groups for further elaboration.

Applications as Precursors for Complex Heterocyclic Structures in Research

Scaffold Diversity Generation for Chemical Libraries

The generation of scaffold diversity from This compound primarily relies on the strategic exploitation of its inherent chemical reactivity. The presence of a chlorine atom at the 6-position, a fluorine atom at the 5-position, and an N-methylamino group at the 3-position allows for a variety of chemical transformations to be performed, leading to the creation of novel and diverse molecular frameworks.

Key to this diversification are transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and reactions involving the secondary amine. These methodologies, often used in combinatorial chemistry, allow for the systematic introduction of a wide range of substituents and the formation of new ring systems.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro group at the 6-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By employing different coupling partners, a vast number of derivatives can be synthesized from a single starting material.

For instance, Suzuki-Miyaura coupling can be used to introduce a variety of aryl and heteroaryl groups at the 6-position. Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further elaborated. The Buchwald-Hartwig amination provides a route to introduce a diverse set of amines, expanding the chemical space around the pyridine core.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electronegative fluorine and chlorine atoms, facilitates nucleophilic aromatic substitution reactions. The fluorine atom at the 5-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups at this position, leading to significant scaffold diversification.

Derivatization of the N-methylamino Group:

The secondary amine at the 3-position serves as another point of diversification. It can readily undergo acylation, sulfonylation, and alkylation reactions. This allows for the introduction of a multitude of side chains, further increasing the structural diversity of the resulting compound library.

The combination of these synthetic strategies allows for a combinatorial approach to library synthesis. By systematically varying the reagents used in each of these reactions, a large and diverse library of compounds can be rapidly generated from This compound .

Below is an interactive data table summarizing the potential diversification points and the types of scaffolds that can be generated.

| Reaction Type | Reactive Site | Reagents/Coupling Partners | Resulting Scaffold/Functional Group |

| Suzuki-Miyaura Coupling | 6-Chloro | Aryl/Heteroaryl boronic acids/esters | Biaryl and heteroaryl-substituted pyridines |

| Sonogashira Coupling | 6-Chloro | Terminal alkynes | Alkynyl-substituted pyridines |

| Buchwald-Hartwig Amination | 6-Chloro | Primary/Secondary amines | 6-Amino-substituted pyridines |

| Nucleophilic Aromatic Substitution | 5-Fluoro | Amines, Thiols, Alkoxides | 5-Amino, 5-Thio, 5-Alkoxy-substituted pyridines |

| Acylation | 3-N-methylamino | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | 3-N-methylamino | Sulfonyl chlorides | Sulfonamides |

| Alkylation | 3-N-methylamino | Alkyl halides | Tertiary amines |

The strategic application of these reactions enables the exploration of a vast chemical space around the central pyridine core of This compound . The resulting libraries of compounds, with their diverse array of substituents and scaffolds, are invaluable resources for high-throughput screening campaigns aimed at the discovery of new therapeutic agents and chemical probes. The modular nature of these synthetic routes also allows for the rapid optimization of hit compounds by facilitating the synthesis of focused libraries around a promising scaffold.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 6-Chloro-5-fluoro-N-methylpyridin-3-amine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like substituted pyridines. The polarity of this compound makes it well-suited for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Method parameters are optimized to achieve efficient separation and symmetrical peak shapes. Given the basic nature of the aminopyridine, mobile phase additives such as formic acid or ammonium (B1175870) formate (B1220265) are often used to improve peak shape by minimizing interactions with residual silanols on the stationary phase. helixchrom.com

Detection Methods:

UV-Vis Detection: The pyridine (B92270) ring is a chromophore, allowing for detection using ultraviolet (UV) spectrophotometry, typically in the range of 250-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. It allows for the unambiguous identification of the target compound based on its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

Below is an interactive table detailing typical starting parameters for an HPLC-UV method.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape for basic analytes. helixchrom.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the compound. |

| Gradient | 5% to 95% B over 15 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Detection of the aromatic pyridine ring. |

| Injection Vol. | 5 µL | Standard volume for analytical injections. |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has sufficient volatility for GC analysis, the presence of the N-methylamino group can lead to peak tailing due to interactions with the column. researchgate.net Despite this, GC is a viable method, especially with appropriate column selection and potential derivatization.

A typical GC method would involve a polar capillary column to achieve separation. The coupling to a mass spectrometer is highly advantageous, providing definitive structural information and confirmation of identity. vixra.org Retention time data on a single column is not considered proof of chemical identity; confirmation by GC-MS is recommended. osha.gov

| Parameter | Condition | Purpose |

| Column | Polar (e.g., DB-WAX or Carbowax), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for polar compounds like aminopyridines. nist.gov |

| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert gas to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Temperature gradient to separate components based on boiling point and polarity. |

| MS Interface | 260 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 40-400 amu | Scan range to detect the molecular ion and key fragments of the analyte. |

Derivatization Strategies for Analytical Enhancement

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For this compound, derivatization can improve its performance in both GC and LC-MS analysis.

For GC, derivatization targets active hydrogen atoms, such as the one on the secondary amine group, to reduce polarity and intermolecular hydrogen bonding. This leads to improved peak shape, increased volatility, and better thermal stability. researchgate.netiu.edu

Common derivatization reactions for amines include:

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) replaces the amine hydrogen with an acyl group. The resulting derivative is more volatile and less polar. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility.

| Derivatization Method | Reagent | Effect on Analyte |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Forms a stable, volatile amide derivative. Reduces peak tailing. iu.edu |

| Silylation | BSTFA or TMCS | Forms a trimethylsilyl (TMS) derivative. Increases volatility and thermal stability. |

In LC-MS, derivatization is often employed to enhance ionization efficiency, leading to improved sensitivity. nih.gov For this compound, derivatization can introduce a group that is more readily ionized in the MS source.

Strategies include:

Attaching a group with high proton affinity: This enhances ionization in positive-ion electrospray ionization (ESI+).

Introducing a permanently charged moiety: Reagents like 2,4,6-triphenylpyrylium (B3243816) salts can react with the primary amine to introduce a fixed positive charge, drastically improving detection limits. shimadzu-webapp.eu

Using reagents that improve chromatographic behavior: Derivatization with reagents like hexylchloroformate can produce amide derivatives that exhibit better retention in reversed-phase LC. nih.govresearchgate.net

Quantitative Analysis Methods (e.g., Titrimetric, Spectrophotometric) for Research Purity

Beyond chromatography, other quantitative methods can be used to determine the purity of bulk samples of this compound.

Titrimetric Methods: The basic nitrogen of the pyridine ring allows for quantification via an acid-base titration. Due to the low basicity and potential for poor solubility in water, a non-aqueous titration is often preferred. The sample is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid, such as perchloric acid. saylor.org The endpoint can be determined potentiometrically or with a visual indicator.

Spectrophotometric Methods: The compound's inherent UV absorbance can be used for quantification based on Beer's Law. A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Purity is then calculated by comparing the absorbance of a sample solution to the calibration curve. Alternatively, derivatization reactions that produce a colored product can be used for analysis in the visible region, which can be advantageous in complex matrices. nih.gov

The following table illustrates a hypothetical dataset for a spectrophotometric purity assay.

| Concentration (mg/L) | Absorbance at λmax |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.448 |

| 8.0 | 0.601 |

| 10.0 | 0.755 |

| Sample (8.0 mg/L) | 0.592 |

From such data, a linear regression would be performed, and the concentration of the unknown sample would be determined, allowing for a purity calculation.

Q & A

Q. Characterization :

- ¹H/¹³C NMR : Identify methylamine protons (δ 2.8–3.2 ppm) and aromatic signals (δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 175.03 (M+H⁺) .

- Elemental analysis : Verify C, H, N, Cl, and F percentages within ±0.3% of theoretical values .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- ¹⁹F NMR : Detects the fluorine atom at position 5 (δ −110 to −120 ppm, coupling with adjacent protons) .

- IR spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve positional ambiguity of substituents (e.g., Cl vs. F) via single-crystal analysis .

Advanced: How do the electronic effects of the chloro, fluoro, and methyl substituents influence the compound’s reactivity?

Answer:

The substituents create distinct electronic environments:

- Electron-withdrawing Cl/F : Increase electrophilicity at position 6, facilitating nucleophilic attacks (e.g., Suzuki couplings) .

- Methylamine group : Enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding .

Q. Table 1: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| Cl | 6 | σ-withdrawing | Activates for SNAr |

| F | 5 | π-withdrawing | Reduces ring basicity |

| N–CH₃ | 3 | Mild σ-donating | Stabilizes transition states |

Advanced: What strategies resolve contradictions in experimental data during synthesis (e.g., low yields or unexpected byproducts)?

Answer:

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dehalogenated products from over-reduction) .

- Optimize stoichiometry : A 1.2:1 molar ratio of methylamine to dichloropyridine precursor minimizes di-substitution .

- Solvent screening : Test DMF vs. THF to suppress competing elimination pathways .

Case Study : Low yield (≤40%) may arise from fluorine’s steric hindrance. Introducing a phase-transfer catalyst (e.g., TBAB) improves interfacial reactivity .

Advanced: How does this compound compare to analogs in pharmacological research?

Answer:

Structural comparisons (based on ):

| Compound | Key Differences | Bioactivity Impact |

|---|---|---|

| This compound | F at position 5 | Enhanced metabolic stability |

| 6-Chloro-5-(CF₃)pyridin-2-amine | CF₃ instead of F | Higher lipophilicity (LogP +0.5) |

| 3-Chloro-N-methylpyridin-2-amine | No F, different substitution pattern | Lower receptor binding affinity |

Methodological Insight : Use molecular docking to predict interactions between the fluorine atom and target enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.